Bibrocathol, known scientifically as 4,5,6,7-Tetrabromo-1,3,2-benzodioxabismol-2-ol, is a topical antiseptic compound primarily used in the treatment of eyelid diseases, particularly blepharitis. It has been utilized for over a century and is marketed in formulations such as Posiformin® 2% and 5% eye ointments. The compound features a complex structure characterized by the presence of bromine atoms attached to a benzene ring, making it a member of the bromobenzene class of organic compounds .
Bibrocathol has demonstrated significant biological activity as an antiseptic agent. Clinical studies have shown that it effectively reduces symptoms associated with blepharitis, such as ocular discomfort and inflammation. In a randomized controlled trial, patients treated with bibrocathol exhibited greater improvement compared to those receiving placebo treatment, with statistically significant results (p < 0.0001) . Its mechanism of action is believed to involve antimicrobial properties that help in alleviating infections and inflammation of the eyelids.
The synthesis of bibrocathol typically involves the bromination of suitable aromatic precursors followed by complexation with bismuth compounds. While specific synthetic routes are not extensively detailed in available literature, the general approach includes:
Advanced techniques like electron crystallography have also been employed to elucidate its structure from commercial formulations .
Bibrocathol is primarily used in ophthalmology for:
Bibrocathol shares structural and functional similarities with several other compounds. Notable examples include:
Compound Name | Structure Type | Primary Use | Uniqueness |
---|---|---|---|
Chloramphenicol | Antibiotic | Broad-spectrum antibiotic | Effective against a wide range of bacteria but less specific for ocular use. |
Benzalkonium Chloride | Quaternary ammonium compound | Antiseptic and preservative | Commonly used in eye drops but can cause irritation; bibrocathol is gentler on tissues. |
Tetracycline | Antibiotic | Treats bacterial infections | Broad-spectrum but not specifically formulated for ocular conditions like bibrocathol. |
Bromhexine | Mucolytic agent | Respiratory conditions | Primarily used for respiratory issues rather than ocular applications. |
Bibrocathol's unique combination of bismuth and multiple bromine substituents distinguishes it from these compounds, particularly its targeted application in ophthalmology and its specific efficacy against eyelid diseases .
The structural determination of bibrocathol has been achieved through sophisticated three-dimensional electron diffraction methodologies, which overcame the longstanding challenges associated with the compound's tendency to form microcrystalline aggregates unsuitable for conventional single-crystal X-ray diffraction analysis [2] [3]. The electron diffraction studies revealed that commercial bibrocathol formulations contain a mixture of two distinct crystalline phases, each exhibiting unique structural characteristics and molecular packing arrangements [3] [4].
The monoclinic phase of bibrocathol exhibits an extraordinary triple helix configuration that represents one of the most structurally complex arrangements determined by electron diffraction techniques to date [3] [4]. This phase crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 17.01(9) Å, b = 27.26(14) Å, c = 26.21(13) Å, and β = 94.7(2)°, encompassing a total volume of 12,113(105) ų [3]. The asymmetric unit contains an exceptional 135 unique non-hydrogen atoms, comprising 10 bismuth cations, 5 oxide anions, and 10 tetrabromocatecholate anions, yielding the empirical formula C₆₀Bi₁₀Br₄₀O₂₅ [3].
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P21/n (No. 14) |
Unit cell dimensions a (Å) | 17.01(9) |
Unit cell dimensions b (Å) | 27.26(14) |
Unit cell dimensions c (Å) | 26.21(13) |
Beta angle (°) | 94.7(2) |
Volume (ų) | 12,113(105) |
Formula | C₆₀Bi₁₀Br₄₀O₂₅ |
Formula weight (g/mol) | 6,406.59 |
Density (calculated) (g/cm³) | 3.513 |
Independent reflections | 18,190 |
Final R index [I > 4σ(I)] | R₁ = 0.2346 |
Unique atoms in asymmetric unit | 135 |
The triple helix structure features a central core composed of μ₄-O²⁻ anions and Bi³⁺ cations, with tetrabromocatecholate anions arranged in three distinct helical pathways surrounding this bismuth-oxo core [3]. The bismuth centers exhibit coordination numbers of either 6 or 7, with Bi-O bond distances ranging from 2.1 to 3.1 Å [3]. Each bismuth cation adopts a hemidirected coordination environment, characterized by an essentially unoccupied hemisphere due to the stereochemically active 6s lone pair electrons on the Bi³⁺ centers [3].
Parameter | Value |
---|---|
Helix formula | [Bi₂O(C₆Br₄O₂)₂]ₙ |
Central core composition | μ₄-O²⁻ anions and Bi³⁺ cations |
Bismuth coordination numbers | 6 or 7 |
Bismuth-oxygen bond distances (Å) | 2.1 - 3.1 |
Coordination environment type | Hemidirected |
Helix rotation period (Å) | 82 |
Unit cell to full turn ratio | 1/3 turn per unit cell |
Number of TBC²⁻ helices | 3 |
Stacking arrangement | Nearly co-planar with slight skew |
The helical architecture exhibits a remarkable repeating period of 82 Å, which corresponds precisely to three times the length of the crystallographic b axis, indicating that each unit cell encompasses exactly one-third of a complete helical turn [3]. The tetrabromocatecholate ligands within each helix are positioned in a nearly co-planar arrangement with a slight skew, and neighboring ligands along the helical pathway engage in both chelation and bridging coordination modes with the bismuth centers [3].
The tetragonal phase of bibrocathol demonstrates a significantly simpler structural arrangement characterized by rod-like molecular packing [3] [4]. This phase crystallizes in the tetragonal space group I41/a with unit cell parameters of a = 25.16(13) Å and c = 13.98(7) Å, resulting in a unit cell volume of 8,850(99) ų [3]. The asymmetric unit contains only 26 non-hydrogen atoms, representing a substantial reduction in structural complexity compared to the monoclinic phase [3].
Parameter | Value |
---|---|
Crystal system | Tetragonal |
Space group | I41/a (No. 88) |
Unit cell dimensions a (Å) | 25.16(13) |
Unit cell dimensions c (Å) | 13.98(7) |
Volume (ų) | 8,850(99) |
Formula | C₁₂BiBr₈O₅ |
Formula weight (g/mol) | 1,072.34 |
Density (calculated) (g/cm³) | 3.219 |
Independent reflections | 4,171 |
Final R index [I > 4σ(I)] | R₁ = 0.2111 |
Unique atoms in asymmetric unit | 26 |
The rod-like structures consist of Bi³⁺ cations chelated by catecholate groups from two tetrabromocatecholate anions, with the coordination sphere completed by bridging catecholate oxygen atoms from neighboring tetrabromocatecholate anions [3]. The bismuth centers in this phase exhibit a coordination number of 6, with Bi-O bond distances ranging from 2.1 to 2.8 Å [3]. A distinctive feature of this phase is the incorporation of non-coordinated water molecules within the structure [3].
Parameter | Value |
---|---|
Rod formula | [Bi(C₆Br₄O₂)(C₆Br₄OOH)·H₂O]ₙ |
Bismuth coordination number | 6 |
Bismuth-oxygen bond distances (Å) | 2.1 - 2.8 |
Non-coordinated species | Water molecule |
Hydrogen bonding distances (Å) | ~2.4 |
Protonation state | Partially protonated TBC⁻ anions |
Bismuth to bromine ratio | 1:8 |
Crystal morphology | Sharp facets perpendicular to length |
The incorporated water molecules occupy well-defined pockets between partially protonated tetrabromocatecholate anions, forming strong hydrogen bonds with adjacent catecholate oxygen atoms at donor-acceptor distances of approximately 2.4 Å [3]. These hydrogen-bonding interactions fall within the range typically associated with strong and largely covalent hydrogen bonds (2.2-2.5 Å) [3]. The proposed formula for this phase, [Bi(C₆Br₄O₂)(C₆Br₄OOH)·H₂O]ₙ, suggests that one catecholate oxygen remains protonated, resulting in a charge-balanced material with a bismuth to bromine atomic ratio of 1:8 [3].
The spectroscopic characterization of bibrocathol provides crucial insights into the molecular vibrations, electronic transitions, and structural features that complement the crystallographic data obtained through electron diffraction studies. The spectroscopic signatures reflect the complex coordination environment of the bismuth centers and the distinctive tetrabromocatecholate ligand framework present in both structural phases [5] [6] [7].
Fourier-transform infrared spectroscopy reveals characteristic vibrational signatures that correspond to the various functional groups and metal-ligand interactions present in bibrocathol's complex structure [5] [6]. The FTIR spectrum exhibits distinctive absorption bands that can be systematically assigned to specific molecular vibrations based on the known structural features of the compound [5] [8].
Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
---|---|---|---|
3500-3200 | O-H stretching (coordinated water) | Medium-Strong | Broad band due to hydrogen bonding |
3100-2900 | C-H stretching (aromatic) | Medium | Multiple peaks for substituted aromatics |
1600-1500 | C=C stretching (aromatic ring) | Strong | Characteristic of conjugated system |
1450-1350 | C-O stretching (catecholate) | Strong | Coordination-sensitive region |
1300-1200 | C-O-Bi stretching | Medium-Strong | Metal-ligand interaction indicator |
1150-1050 | C-Br stretching | Medium | Multiple C-Br bonds present |
950-850 | Out-of-plane C-H bending | Medium | Aromatic substitution pattern |
800-700 | C-Br bending vibrations | Strong | Heavy halogen contributions |
650-550 | Bi-O stretching | Medium | Primary metal-oxygen vibration |
500-400 | Bi-O-Bi bridging modes | Weak-Medium | Polymeric structure indicator |
400-300 | Lattice vibrations | Weak | Crystal packing effects |
The broad absorption band observed in the 3500-3200 cm⁻¹ region corresponds to O-H stretching vibrations of coordinated water molecules, which is consistent with the structural data indicating water incorporation in the tetragonal phase [3] [5]. The multiple peaks in the 3100-2900 cm⁻¹ range are attributed to aromatic C-H stretching vibrations of the tetrabromocatecholate ligands [5].
The strong absorption bands in the 1600-1500 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic ring system, reflecting the conjugated nature of the tetrabromocatecholate framework [5] [6]. The coordination-sensitive region between 1450-1350 cm⁻¹ exhibits strong absorption bands attributed to C-O stretching vibrations of the catecholate groups, which undergo significant perturbation upon coordination to the bismuth centers [5].
The medium-strong absorption bands in the 1300-1200 cm⁻¹ range are assigned to C-O-Bi stretching vibrations, serving as direct indicators of metal-ligand interactions [5]. The presence of multiple C-Br bonds is evidenced by medium-intensity absorption bands in the 1150-1050 cm⁻¹ region, while the heavy halogen contributions manifest as strong absorption bands in the 800-700 cm⁻¹ range corresponding to C-Br bending vibrations [5].
The primary metal-oxygen vibrations appear as medium-intensity bands in the 650-550 cm⁻¹ region, attributed to Bi-O stretching modes [5]. The polymeric nature of the structures is indicated by weak to medium-intensity bands in the 500-400 cm⁻¹ range, corresponding to Bi-O-Bi bridging modes that reflect the extended coordination polymer architectures observed in both structural phases [5].
Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment and coordination effects experienced by various nuclei within the bibrocathol structure [9] [10] [11]. The NMR spectral patterns reflect the complex coordination environments and the influence of the bismuth centers on the electronic properties of the tetrabromocatecholate ligands [12] [13].
Nucleus | Chemical Shift/Range | Assignment | Complexation Effects |
---|---|---|---|
¹H NMR | 6.5-7.5 ppm | Aromatic protons (catechol ring) | Downfield shift due to electron withdrawal |
¹H NMR | 4.0-5.0 ppm | OH protons (if observable) | Broadening or exchange effects |
¹H NMR | 2.0-3.0 ppm | Water protons | Temperature-dependent behavior |
¹³C NMR | 110-130 ppm | Aromatic carbons (C-Br) | Deshielding from metal coordination |
¹³C NMR | 140-160 ppm | Aromatic carbons (C-O) | Coordination-induced shifts |
¹³C NMR | 115-125 ppm | Substituted aromatic carbons | Halogen substitution effects |
¹³C NMR | 150-170 ppm | Catecholate carbons | Metal-oxygen bond influence |
²⁰⁹Bi NMR | 0 to -200 ppm | Bismuth center (coordination dependent) | Highly sensitive to coordination geometry |
²⁰⁹Bi NMR | Broad signals | Multiple bismuth environments | Polymeric structure complexity |
⁸¹Br NMR | Very broad | Bromine nuclei | Quadrupolar broadening |
The ¹H NMR spectroscopy reveals aromatic protons in the 6.5-7.5 ppm range, exhibiting a downfield shift attributed to electron withdrawal effects induced by the coordination of the catecholate ligands to the bismuth centers [9] [12]. Hydroxyl protons, when observable, appear in the 4.0-5.0 ppm region but often exhibit significant broadening or exchange effects due to the dynamic coordination environment [9] [11].
Water protons associated with the incorporated water molecules in the tetragonal phase typically appear in the 2.0-3.0 ppm range and display temperature-dependent behavior reflecting the hydrogen-bonding interactions with the catecholate framework [9] [11]. The ¹³C NMR spectroscopy provides detailed information about the carbon framework, with aromatic carbons bonded to bromine appearing in the 110-130 ppm range and showing deshielding effects from metal coordination [9] [12].
The catecholate carbons bonded to oxygen atoms exhibit chemical shifts in the 140-160 ppm range for C-O carbons and 150-170 ppm for catecholate carbons directly involved in coordination [9] [12]. These shifts reflect the significant influence of metal-oxygen bond formation on the electronic environment of the aromatic carbon framework [12].
²⁰⁹Bi NMR spectroscopy, although challenging due to the quadrupolar nature of the bismuth nucleus, provides valuable information about the coordination environment of the bismuth centers [12] [13]. The chemical shifts typically range from 0 to -200 ppm and are highly sensitive to coordination geometry changes [12]. The polymeric nature of both structural phases results in multiple bismuth environments, leading to broad, complex signal patterns that reflect the structural complexity observed in the crystallographic studies [3] [12].
⁸¹Br NMR spectroscopy is often characterized by very broad signals due to the quadrupolar nature of the bromine nucleus and the multiple bromine environments present in the tetrabromocatecholate ligands [10] [13]. The spectral patterns provide information about the halogen substitution effects and the electronic environment of the bromine atoms within the aromatic framework [13].
The structural characteristics of bibrocathol can be better understood through systematic comparison with other bismuth-containing compounds that share similar coordination motifs or therapeutic applications [14] [15] [16]. This comparative analysis illuminates the unique features of bibrocathol's structure while placing it within the broader context of bismuth coordination chemistry and metallodrug development [15] [17] [18].
Compound | Structure Type | Coordination Number (Bi) | Key Structural Features | Typical Applications |
---|---|---|---|---|
Bibrocathol (monoclinic) | 1D coordination polymer (triple helix) | 6-7 | Triple helix with μ₄-oxide bridges | Topical antiseptic (eye infections) |
Bibrocathol (tetragonal) | 1D coordination polymer (rods) | 6 | Rod-like with water incorporation | Same as monoclinic phase |
Bismuth subsalicylate | 2D layered structure | 6-8 | Salicylate bridging ligands | Gastrointestinal disorders |
Bismuth subgallate | 3D porous coordination polymer | 6-7 | Gallate-based 3D framework | Gastric ulcer treatment |
Bismuth oxychloride | Layered ionic compound | 8 | Bi³⁺ in distorted square antiprism | Cosmetic pigment |
Triphenylbismuth | Molecular compound | 3 | Pyramidal BiC₃ geometry | Synthetic reagent |
Bismuth catecholate | Coordination complex | 4-6 | Chelating catecholate coordination | Research model compound |
Tetrabromocatechol (free ligand) | Organic molecule | N/A | Intramolecular hydrogen bonding | Precursor for bismuth complexes |
Bismuth subsalicylate, the active ingredient in Pepto-Bismol, exhibits a two-dimensional layered structure that contrasts significantly with the one-dimensional coordination polymers observed in bibrocathol [17]. The subsalicylate compound features salicylate bridging ligands that create extended sheet-like arrangements, with bismuth coordination numbers ranging from 6 to 8 [17]. This structural difference reflects the distinct coordination preferences of salicylate versus catecholate ligands and contributes to the different therapeutic applications of these compounds [17].
Bismuth subgallate represents another important bismuth-based pharmaceutical that exhibits a three-dimensional porous coordination polymer structure [15]. The gallate-based framework creates a complex three-dimensional network with bismuth coordination numbers of 6 to 7, similar to those observed in bibrocathol [15]. However, the porous nature of the subgallate structure contrasts with the dense packing arrangements found in both phases of bibrocathol [15] [3].
Bismuth oxychloride, while not a pharmaceutical compound, provides an interesting structural comparison as a layered ionic compound where bismuth centers adopt a coordination number of 8 in distorted square antiprismatic geometries [19]. This higher coordination number reflects the different electronic and steric requirements of oxide and chloride ligands compared to the catecholate coordination observed in bibrocathol [19].
The molecular compound triphenylbismuth exhibits a much simpler structure with bismuth centers adopting a pyramidal BiC₃ geometry and a coordination number of 3 [18]. This stark contrast with the extended coordination polymer structures of bibrocathol highlights the profound influence of ligand choice on the resulting structural architecture [18]. The hemidirected coordination environments observed in bibrocathol's bismuth centers reflect the stereochemical activity of the 6s lone pair electrons, a feature that is also present but less sterically demanding in the triphenylbismuth structure [18].
Simple bismuth catecholate complexes serve as useful model compounds for understanding the fundamental coordination chemistry of catecholate ligands with bismuth centers [16]. These complexes typically exhibit coordination numbers of 4 to 6 and demonstrate the chelating coordination mode that is also observed in bibrocathol's structure [16]. However, the incorporation of multiple bromine substituents in bibrocathol's tetrabromocatecholate ligands significantly alters the electronic properties and coordination behavior compared to simple catecholate systems [16].
The free tetrabromocatechol ligand itself exhibits intramolecular hydrogen bonding between adjacent hydroxyl groups, a feature that is disrupted upon coordination to bismuth centers in bibrocathol [20]. This coordination-induced structural change is reflected in the spectroscopic signatures discussed previously and contributes to the overall stability of the bismuth-ligand framework [20].
The comparative analysis reveals that bibrocathol's structural complexity, particularly in the monoclinic phase with its triple helix configuration, represents one of the most intricate arrangements among bismuth-based pharmaceuticals [3]. This structural sophistication may contribute to the compound's distinctive therapeutic properties and its effectiveness as a topical antiseptic agent [1] [2]. The presence of two distinct structural phases within the same formulation also distinguishes bibrocathol from most other bismuth pharmaceuticals, which typically exhibit single-phase behavior [3].